molecular formula C22H20ClNO2S B2397273 N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 860788-18-7

N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2397273
CAS No.: 860788-18-7
M. Wt: 397.92
InChI Key: FRNWXQDEQATYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C22H20ClNO2S and a molecular weight of 397.92 g/mol . This compound is characterized by the presence of a benzyl group, a chlorophenyl group, a methoxyphenyl group, and a sulfanyl group attached to an acetamide backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • N-benzyl-2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • N-benzyl-2-[(4-methylphenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Uniqueness

N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound may result in distinct properties compared to its analogs .

Properties

IUPAC Name

N-benzyl-2-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO2S/c1-26-20-11-9-19(10-12-20)24(15-17-5-3-2-4-6-17)22(25)16-27-21-13-7-18(23)8-14-21/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNWXQDEQATYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.